molecular formula C7H10IN3O2 B12458169 5-iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole

5-iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole

Cat. No.: B12458169
M. Wt: 295.08 g/mol
InChI Key: SCLMMWFNRHALIC-UHFFFAOYSA-N
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Description

5-Iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C7H11IN2O2. This compound is characterized by the presence of an iodine atom at the 5th position, a 2-methylpropyl group at the 1st position, and a nitro group at the 3rd position on the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

    Iodination: The iodination of 1-(2-methylpropyl)-3-nitro-1H-pyrazole is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of 5-amino-1-(2-methylpropyl)-3-nitro-1H-pyrazole.

    Oxidation: Formation of various oxidized pyrazole derivatives.

Scientific Research Applications

5-Iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and the pyrazole ring contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1-(2-methylpropyl)-1H-pyrazole: Lacks the nitro group, which affects its reactivity and biological activity.

    1-(2-Methylpropyl)-3-nitro-1H-pyrazole: Lacks the iodine atom, resulting in different chemical properties and applications.

    5-Iodo-3-nitro-1H-pyrazole: Lacks the 2-methylpropyl group, which influences its solubility and interaction with biological targets.

Uniqueness

5-Iodo-1-(2-methylpropyl)-3-nitro-1H-pyrazole is unique due to the presence of both the iodine atom and the nitro group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10IN3O2

Molecular Weight

295.08 g/mol

IUPAC Name

5-iodo-1-(2-methylpropyl)-3-nitropyrazole

InChI

InChI=1S/C7H10IN3O2/c1-5(2)4-10-6(8)3-7(9-10)11(12)13/h3,5H,4H2,1-2H3

InChI Key

SCLMMWFNRHALIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)[N+](=O)[O-])I

Origin of Product

United States

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